Antibacterial Activity: Ofloxacin vs. Levofloxacin (Enantiomer) MIC90 Comparison
Ofloxacin, as a racemic mixture, exhibits approximately 50% of the antibacterial potency of its purified S-(-)-enantiomer, levofloxacin. In a study of 506 Gram-positive bacterial strains, levofloxacin was generally twice as active as ofloxacin [1]. Specifically, against H. influenzae, the MIC90 for levofloxacin was 0.015 μg/ml, compared to 0.03 μg/ml for ofloxacin, representing a two-fold difference [2]. Against M. catarrhalis, the MIC90 values were 0.03 μg/ml and 0.06 μg/ml for levofloxacin and ofloxacin, respectively, also a two-fold difference [2].
| Evidence Dimension | Antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | Ofloxacin MIC90: 0.03 μg/ml (H. influenzae), 0.06 μg/ml (M. catarrhalis) |
| Comparator Or Baseline | Levofloxacin MIC90: 0.015 μg/ml (H. influenzae), 0.03 μg/ml (M. catarrhalis) |
| Quantified Difference | Two-fold difference in MIC90 |
| Conditions | Broth microdilution susceptibility testing |
Why This Matters
This differential potency is critical when selecting between the racemate and the single enantiomer for applications requiring specific minimum inhibitory concentrations or when evaluating the impact of stereochemistry on antimicrobial activity.
- [1] Eliopoulos, G. M., et al. (1996). Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 25(1), 35-41. View Source
- [2] Jones, R. N., et al. (1996). Susceptibility testing interpretive criteria for levofloxacin when testing respiratory pathogens, Haemophilus influenzae and Moraxella catarrhalis. Diagnostic Microbiology and Infectious Disease, 25(3), 109-113. View Source
